4-(2-Nitrophenoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

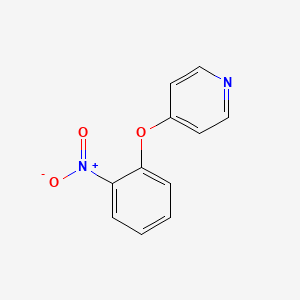

4-(2-Nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3 It is characterized by a pyridine ring substituted with a 2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)pyridine typically involves the reaction of 2-nitrophenol with 4-chloropyridine in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile attacking the electrophilic carbon of the chloropyridine .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity. Continuous flow systems offer advantages such as better control over reaction conditions, improved safety, and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenoxy)pyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: 4-(2-Aminophenoxy)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrophenoxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenoxy group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

4-Nitropyridine: Similar in structure but lacks the phenoxy group.

2-Nitrophenol: Contains the nitrophenoxy group but lacks the pyridine ring.

Uniqueness: 4-(2-Nitrophenoxy)pyridine is unique due to the presence of both the nitrophenoxy group and the pyridine ring, which confer distinct chemical properties and reactivity.

Biological Activity

4-(2-Nitrophenoxy)pyridine is a compound of interest due to its diverse biological activities, particularly in the realms of antiviral and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitrophenoxy group. The presence of the nitro group is significant as it often enhances the biological activity of organic compounds through various mechanisms, including electron-withdrawing effects that can influence reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-(2-nitrophenoxy) derivatives. For instance, a series of 4-(2-nitrophenoxy)benzamide derivatives were synthesized and evaluated for their ability to inhibit deubiquitinase (DUB) enzymes associated with several viruses, including Adenovirus and SARS-CoV-2. The results indicated strong antiviral activity with IC50 values ranging from 10.22 to 44.68 μM , suggesting that these compounds could serve as promising candidates for further development as antiviral agents .

Table 1: Antiviral Activity of 4-(2-Nitrophenoxy) Derivatives

| Compound | Virus Target | IC50 (μM) | CC50 (μM) |

|---|---|---|---|

| Compound 8c | Adenovirus | 10.22 | 72.93 |

| Compound 8d | HSV-1 | 44.68 | 120.50 |

| Compound 8b | Coxsackievirus | - | - |

| Compound 8 | SARS-CoV-2 | - | - |

Anticancer Activity

In addition to antiviral properties, this compound derivatives have shown promising anticancer activity. A study focused on the antiproliferative effects of various substituted pyridines revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition .

Case Study : In vitro tests demonstrated that compounds derived from the pyridine framework led to cell cycle arrest in the G2/M phase in multiple cancer cell lines, suggesting a targeted mechanism of action that warrants further investigation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HEp-2 | 4.25 |

| Compound B | NCI-H460 | 3.15 |

| Compound C | LN-229 | 5.00 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : The interaction with DUB enzymes disrupts viral replication processes.

- Cell Cycle Modulation : Induction of G2/M phase arrest suggests interference with cellular division pathways, which is crucial for cancer therapy.

- Oxidative Stress Induction : Some studies indicate that these compounds may generate reactive oxygen species (ROS), leading to increased oxidative stress in target cells, contributing to their cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of these compounds. Variations in substituents on the pyridine ring have been shown to significantly affect both antiviral and anticancer activities. For example, modifications that enhance lipophilicity or increase electron density at specific positions can improve binding affinity to biological targets.

Properties

IUPAC Name |

4-(2-nitrophenoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCXYBWWBUWANL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.